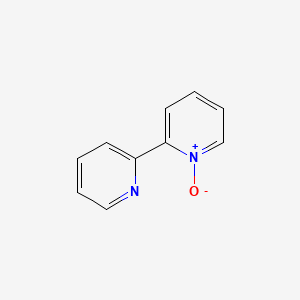

2,2'-联吡啶-1-氧化物

描述

2,2'-Bipyridine, 1-oxide is a chemical compound that has been the subject of various studies due to its potential applications in coordination chemistry and organic synthesis. It is a derivative of 2,2'-bipyridine where one of the pyridine rings has been oxidized to form a pyridine N-oxide. This modification imparts unique electronic and steric properties to the molecule, making it a versatile ligand for metal complexes and a useful catalyst in organic reactions.

Synthesis Analysis

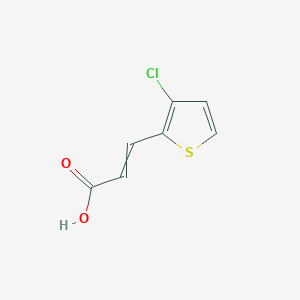

The synthesis of 2,2'-bipyridine ligands and their N-oxide derivatives has been explored through various methods. One approach involves the chemoenzymatic synthesis from cis-dihydrodiol metabolites of 2-chloroquinolines, leading to enantiopure 2,2'-bipyridines and their N-oxide derivatives . Another method includes the palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines, which allows for the preparation of various substituted bipyridines . Additionally, a versatile strategy for synthesizing functionalized 2,2'-bi- and terpyridines via their 1,2,4-triazine analogues has been reported, which also involves the synthesis of N-oxide derivatives .

Molecular Structure Analysis

The molecular structure of 2,2'-bipyridine, 1-oxide derivatives has been characterized using various techniques. For instance, hydrothermal synthesis has been used to create one-dimensional organic/inorganic hybrid materials incorporating 2,2'-bipyridine, which were structurally characterized to reveal chains of corner-sharing distorted octahedra and tetrahedra . The ligand 4,4'-bipyridine-N-monoxide has been shown to coordinate with metals like Pt(II), Pd(II), Cu(II), and Zn(II) to form complexes that are organized into 2D and 3D networks through hydrogen bonding .

Chemical Reactions Analysis

2,2'-Bipyridine N-oxides have been utilized as catalysts and ligands in various chemical reactions. They have been used as enantioselective organocatalysts in the asymmetric allylation of aldehydes , and as effective ligands in the Cu-catalyzed amination of aryl chlorides with aliphatic amines . The protonated N-oxide-4,4'-bipyridine has been used to form luminescent Bi(III) complexes and hybrids based on H-bonded dimers or open 2D square supramolecular networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bipyridine, 1-oxide derivatives have been studied through various spectroscopic and computational methods. FT-IR, FT-Raman, UV, and NMR spectroscopy, along with density functional theory (DFT) calculations, have been employed to investigate the molecular structure, electrostatic potential maps, and HOMO-LUMO energies of these compounds . The sorption behavior of 2,2'-bipyridine on clays and oxides has been examined, revealing pH-dependent chemisorption and ion exchange processes . Additionally, a high pH ion-pairing HPLC method has been developed for the trace analysis of 2-hydroxypyridine-1-oxide in pharmaceutical materials .

科学研究应用

电化学行为和毒性研究

2,2'-联吡啶-1-氧化物及其相关化合物因其电化学行为而受到研究。Cantin、Richard、Alary和Serve(1988)的一项研究探讨了2,2'-联吡啶-1-氧化物及其衍生物的电化学性质。这项研究的重点是这些化合物在水性缓冲液中的电还原性,并研究了在不同pH值下的还原过程。该研究还深入研究了某些衍生物(特别是奥雷拉宁)在氧化还原方面的毒性,深入了解了结构和电活性之间的关系 (Cantin等人,1988)。

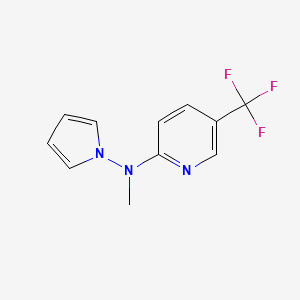

取代联吡啶的合成

Duric和Tzschucke(2011)研究了在钯催化剂的作用下,吡啶N-氧化物与卤代吡啶之间直接偶联合成取代联吡啶的方法。该方法对于制备金属配合物的官能化配体或超分子结构的构建模块具有重要意义,证明了2,2'-联吡啶N-氧化物在创建复杂且有价值的化学结构中的实用性 (Duric和Tzschucke,2011)。

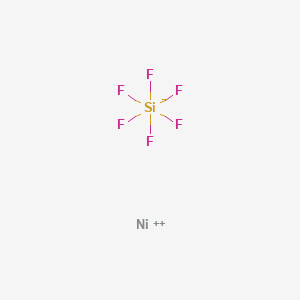

与金属卤化物的螯合性质

Owens等人(1978)探讨了2,2'-联吡啶N-氧化物与四氯化锡的螯合性质。他们的研究通过配体与盐溶液之间的相互作用形成了各种配合物。本研究提供了有价值的见解,阐明了N-氧化物如何作为这些配合物中的双齿O,N-螯合剂发挥作用,突出了其在配位化学中的作用 (Owens等人,1978)。

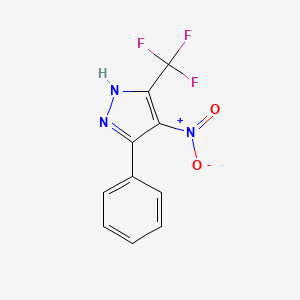

催化和不对称合成

Boyd等人(2010)对映体纯2,2'-联吡啶及其N-氧化物衍生物的合成进行了研究。发现这些化合物可用作不对称合成中的手性配体和有机催化剂,特别是在环氧化物的氨解和醛的烯丙基化中。这证明了2,2'-联吡啶N-氧化物在不对称催化和对映体富集化合物的合成中的潜力 (Boyd等人,2010)。

光伏应用

Carvalho等人(2020)发现,2,2'-联吡啶可以提高使用天然染料的染料敏化太阳能电池(DSSC)中的电压和电流。这项研究表明2,2'-联吡啶作为光伏应用中的有益添加剂的潜力,特别是在提高环保DSSC的效率方面 (Carvalho等人,2020)。

未来方向

属性

IUPAC Name |

1-oxido-2-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKATWFLYDKKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187062 | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyridine, 1-oxide | |

CAS RN |

33421-43-1 | |

| Record name | 2,2′-Bipyridine, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dipyridyl N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

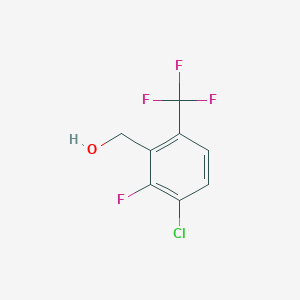

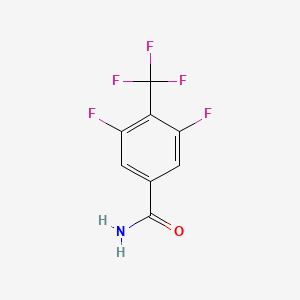

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)

![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)

![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)